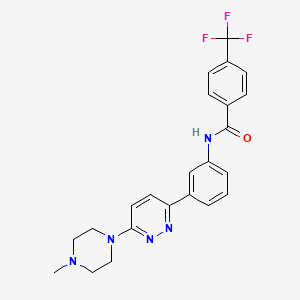

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

Description

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a 4-methylpiperazine group and a trifluoromethylphenyl moiety. This compound shares structural motifs with kinase inhibitors, particularly Bcr-Abl tyrosine kinase inhibitors (TKIs), due to its trifluoromethyl group and piperazine linker, which enhance lipophilicity and target binding .

Properties

IUPAC Name |

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N5O/c1-30-11-13-31(14-12-30)21-10-9-20(28-29-21)17-3-2-4-19(15-17)27-22(32)16-5-7-18(8-6-16)23(24,25)26/h2-10,15H,11-14H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVDRKJQHNCAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Pyridazine ring : Contributes to the compound's interaction with biological targets.

- Piperazine moiety : Known for its role in enhancing pharmacological properties.

- Trifluoromethyl group : Often associated with increased potency and selectivity in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in various biological pathways, leading to therapeutic effects. For example, it may interfere with enzymes critical for cancer cell proliferation.

- Receptor Modulation : By binding to certain receptors, it can modulate their activity, potentially leading to altered cellular responses.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines:

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound A | FGFR1 | 69.1 ± 19.8 | KG1 |

| Compound B | FGFR2 | 2.0 ± 0.8 | SNU16 |

| This compound | TBD | TBD | TBD |

Note: Specific IC50 values for the target compound are yet to be established but are anticipated based on structural analogs.

Case Studies

- Inhibition of Tumor Growth : In a preclinical study, similar pyridazine derivatives were shown to significantly reduce tumor size in xenograft models by inhibiting key signaling pathways involved in cell proliferation and survival.

- Selectivity Profile : The selectivity of the compound towards cancer cells over normal cells was evaluated, showing a promising therapeutic index.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The presence of the trifluoromethyl group is expected to enhance lipophilicity and bioavailability.

- Metabolism : Preliminary studies suggest that the compound may undergo metabolic transformations that could affect its efficacy and safety profile.

Comparison with Similar Compounds

Discussion of Structural Impact on Activity

- Heterocyclic Core: Pyridazine in the target compound may confer distinct binding kinetics compared to imidazopyridazine (Ponatinib) or pyrazolopyridine (Olverembatinib).

- Trifluoromethyl Group : Common in all analogs, this group enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets .

- 4-Methylpiperazine : Improves solubility and pharmacokinetics by introducing a basic nitrogen, facilitating salt formation and tissue penetration .

Q & A

Q. What are the critical steps and challenges in synthesizing N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide?

The synthesis involves multi-step reactions, including coupling of the pyridazine-piperazine core with the trifluoromethylbenzamide moiety. Key challenges include:

- Coupling Efficiency : Use of coupling agents like HBTU or BOP to form amide bonds, with THF or DMF as solvents to enhance solubility .

- Purification : Silica gel column chromatography is often required to isolate intermediates and the final product, with yields optimized via solvent polarity gradients .

- Piperazine Substitution : Introducing the 4-methylpiperazin-1-yl group to pyridazine requires careful pH control to avoid side reactions .

Q. How is the structural integrity of this compound validated during synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, e.g., distinguishing pyridazine C-H environments and piperazine methyl groups .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI+ m/z ~500–550 range for related analogs) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

Q. What preliminary biological screening assays are recommended for this compound?

- Kinase Inhibition Profiling : Use broad-panel kinase assays (e.g., radiometric or fluorescence-based) to identify targets, given structural similarity to BCR-ABL inhibitors like AP24534 .

- Cellular Viability Assays : Test against cancer cell lines (e.g., K562 for leukemia) with IC₅₀ determination via MTT or ATP-luminescence .

- Solubility and Stability : Assess metabolic stability in liver microsomes and aqueous solubility at physiological pH to prioritize lead optimization .

Advanced Research Questions

Q. How does the trifluoromethyl group influence this compound’s pharmacokinetic and pharmacodynamic properties?

- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools (e.g., Schrödinger QikProp) predict ADME properties .

- Metabolic Stability : The group resists oxidative metabolism, prolonging half-life in vivo, as seen in analogs like nilotinib .

- Target Binding : Electron-withdrawing effects may strengthen hydrophobic interactions in kinase ATP pockets, as observed in BCR-ABL inhibitors .

Q. What strategies mitigate resistance mutations (e.g., T315I) in kinase targets?

- Structural Modeling : Molecular docking and MD simulations guide modifications to accommodate steric clashes (e.g., T315I mutation in BCR-ABL). AP24534’s ethynyl linker avoids steric hindrance .

- Dual-Target Inhibition : Design compounds to inhibit parallel pathways (e.g., DDR1/2 or Src kinases) to reduce resistance .

- Covalent Binding : Introduce reactive warheads (e.g., acrylamides) to target cysteine residues near mutant active sites .

Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?

- Piperazine Modifications : Replace 4-methylpiperazine with morpholine or thiomorpholine to alter solubility and target engagement .

- Pyridazine Substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at C6 to enhance π-stacking in kinase pockets .

- Benzamide Variations : Test para-substitutions (e.g., -OCH₃, -CN) to balance potency and off-target effects .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

- Xenograft Models : Subcutaneous implantation of BCR-ABL-driven tumors (e.g., Ba/F3-T315I) in mice, with dosing via oral gavage and efficacy measured by tumor volume .

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and hematological parameters to assess hepatotoxicity and myelosuppression .

- BBB Penetration : For CNS targets, measure brain-to-plasma ratios using LC-MS/MS in pharmacokinetic studies .

Methodological Considerations

Q. How are off-target effects systematically assessed?

- Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, identified via LC-MS/MS .

- CRISPR-Cas9 Screens : Genome-wide knockout libraries identify synthetic lethal interactions or resistance mechanisms .

- hERG Assay : Patch-clamp electrophysiology evaluates cardiac toxicity risk by measuring hERG channel inhibition .

Q. What analytical techniques resolve contradictory bioactivity data across studies?

- Dose-Response Curves : Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Target Engagement Assays : Cellular thermal shift assays (CETSA) confirm direct target binding in physiologically relevant environments .

- Orthogonal Validation : Cross-validate findings using SPR (surface plasmon resonance) for binding kinetics and siRNA knockdown for phenotypic confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.